tert-butyl 4-amino-1H-indazole-1-carboxylate

描述

Structural Characterization and Nomenclature

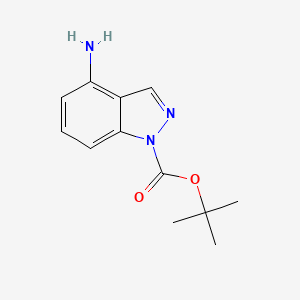

This compound exhibits a complex heterocyclic architecture that combines the fundamental indazole scaffold with strategic functional group modifications. The compound's International Union of Pure and Applied Chemistry name is tert-butyl 4-aminoindazole-1-carboxylate, reflecting its systematic structural organization. The molecular structure features an indazole ring system, which consists of a pyrazole ring fused to a benzene ring, with the indazole core bearing an amino group at the 4-position and a tert-butyl carboxylate protection group at the 1-position.

The compound's structural identity is precisely defined through several molecular descriptors. The International Chemical Identifier string reveals the complete connectivity pattern: InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-10-6-4-5-9(13)8(10)7-14-15/h4-7H,13H2,1-3H3. The corresponding International Chemical Identifier Key, LBOHJOLQKZNKFB-UHFFFAOYSA-N, provides a unique hash representation for database identification. The Simplified Molecular Input Line Entry System notation, CC(C)(C)OC(=O)n1ncc2c(N)cccc12, captures the molecular connectivity in a linear format suitable for computational applications.

Table 1: Structural and Physical Properties of this compound

The indazole framework in this compound exists predominantly in the 1H-tautomeric form, which is thermodynamically more stable than the 2H-tautomer. This tautomeric preference is critical for understanding the compound's reactivity patterns and synthetic utility. The presence of the amino group at the 4-position introduces basic characteristics to the molecule, while the tert-butyl ester provides enhanced solubility in organic solvents and improved stability under standard laboratory conditions.

Historical Context in Heterocyclic Chemistry

The development of this compound must be understood within the broader historical context of indazole chemistry and protective group strategies in organic synthesis. Indazoles represent one of the most important classes of nitrogen-containing heterocyclic compounds, characterized by their bicyclic ring structure comprising a pyrazole ring fused to a benzene ring. The historical significance of indazole derivatives in pharmaceutical chemistry has driven extensive research into synthetic methodologies for accessing these heterocycles.

The evolution of indazole chemistry can be traced to early investigations in the late 19th century, when fundamental studies established the basic structural principles of these heterocycles. Indazole itself was first synthesized and characterized during this period, establishing the foundation for subsequent derivatization efforts. The recognition that indazoles rarely occur in nature, with only a few alkaloids such as nigellicine, nigeglanine, and nigellidine representing natural examples, highlighted the importance of synthetic approaches to access these valuable heterocycles.

The development of protective group chemistry, particularly the introduction of tert-butyl ester protecting groups, revolutionized synthetic organic chemistry by providing stable, yet removable, protection for carboxylic acid functionalities. The tert-butyl group offers several advantages, including stability under basic conditions, ease of removal under acidic conditions, and enhanced solubility properties. The application of this protective strategy to indazole chemistry enabled the synthesis of compounds like this compound, where the carboxylate protection allows for selective manipulation of other functional groups within the molecule.

Historical investigations of indazole reactivity revealed important tautomeric considerations that influenced synthetic design strategies. Research demonstrated that indazoles exist in equilibrium between 1H- and 2H-tautomeric forms, with the 1H-tautomer being approximately 2.3 kilocalories per mole more stable than the 2H-form. This tautomeric preference has profound implications for the reactivity and biological activity of indazole derivatives, including the specific compound under investigation.

Role in Indazole Derivative Research

This compound occupies a central position in contemporary indazole derivative research, serving as both a synthetic intermediate and a model compound for investigating structure-activity relationships. The compound's strategic substitution pattern, featuring an amino group at the 4-position of the indazole ring and a protected carboxylate functionality at the nitrogen, provides multiple sites for further derivatization and biological evaluation.

The significance of the 4-amino substitution pattern becomes apparent when considering the broader context of bioactive indazole derivatives. Research has demonstrated that amino-substituted indazoles exhibit diverse pharmacological activities, with the specific positioning of the amino group significantly influencing biological properties. The 4-position substitution in this compound represents a particularly valuable scaffold for medicinal chemistry investigations.

Contemporary research efforts have utilized this compound as a key intermediate in the synthesis of more complex indazole derivatives. The compound's dual functionality allows for selective transformation of either the amino group or the protected carboxylate, enabling the construction of diverse molecular architectures. This versatility has made it an important tool in drug discovery programs targeting various therapeutic areas.

Table 2: Research Applications and Synthetic Transformations

| Application Area | Transformation Type | Functional Group Modified | Research Focus |

|---|---|---|---|

| Medicinal Chemistry | Amide Formation | 4-Amino Group | Structure-Activity Relationships |

| Synthetic Methodology | Ester Hydrolysis | tert-Butyl Carboxylate | Deprotection Strategies |

| Chemical Biology | Coupling Reactions | Both Functionalities | Bioconjugation Studies |

| Materials Science | Polymerization | Amino Group | Functional Polymers |

The compound's role in advancing synthetic methodology cannot be overstated. Its stable tert-butyl ester protection has enabled researchers to explore challenging transformations that would otherwise be incompatible with free carboxylic acid functionalities. Similarly, the presence of the amino group provides opportunities for forming amide bonds, heterocyclic rings, and other nitrogen-containing functionalities that are prevalent in bioactive molecules.

Recent synthetic advances have demonstrated the utility of this compound in constructing fused heterocyclic systems and complex polycyclic architectures. These applications have contributed to the development of novel synthetic strategies for accessing indazole-containing natural products and pharmaceutical compounds. The compound's well-established physical and chemical properties, including its molecular weight of 233.27 grams per mole and characteristic spectroscopic signatures, facilitate its use in high-throughput screening applications and combinatorial chemistry approaches.

The integration of this compound into modern drug discovery programs reflects the continued importance of indazole scaffolds in pharmaceutical research. The compound serves as a valuable starting point for medicinal chemists seeking to develop new therapeutic agents, while its availability from commercial sources ensures broad accessibility for research applications.

属性

IUPAC Name |

tert-butyl 4-aminoindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-10-6-4-5-9(13)8(10)7-14-15/h4-7H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBOHJOLQKZNKFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=CC=CC(=C2C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652980 | |

| Record name | tert-Butyl 4-amino-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

801315-74-2 | |

| Record name | 1H-Indazole-1-carboxylic acid, 4-amino-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=801315-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-amino-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-1H-indazole, N1-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

General Synthetic Strategy

The synthesis of tert-butyl 4-amino-1H-indazole-1-carboxylate typically involves:

- Construction or functionalization of the indazole ring system.

- Introduction of the amino group at the 4-position.

- Protection of the 1-carboxylate group as a tert-butyl ester.

The key challenge is selective amination at the 4-position while maintaining the integrity of the indazole ring and the tert-butyl ester.

Preparation via Amination of tert-Butyl 4-Halo-1H-indazole-1-carboxylate

A common approach is to start from tert-butyl 4-halo-1H-indazole-1-carboxylate (e.g., 4-bromo or 4-fluoro derivative), followed by nucleophilic aromatic substitution with ammonia or amine sources to introduce the amino group at the 4-position.

-

- Starting material: tert-butyl 4-bromo-1H-indazole-1-carboxylate.

- Reagents: Hydrazine hydrate or ammonia in ethanol or aqueous media.

- Conditions: Heating in sealed tubes at 60–70°C for several hours, monitoring by TLC.

- Work-up: Concentration and purification by recrystallization or column chromatography.

Outcome: The reaction affords this compound with moderate to good yields (typically 60–90%) depending on reaction conditions and purity of starting materials.

This method is supported by analogous procedures for related indazole derivatives, such as tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, where hydrazine hydrate treatment converts the halogenated position to an amino group with good selectivity and yield.

Protection of the Indazole Carboxylic Acid as tert-Butyl Ester

The tert-butyl ester group at the 1-position is typically introduced either:

- By esterification of the corresponding 1H-indazole-1-carboxylic acid with tert-butanol using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or via acid-catalyzed esterification.

Or by direct Boc (tert-butoxycarbonyl) protection of the indazole nitrogen when the carboxylate is already present.

-

- Reaction in dichloromethane or acetonitrile solvent.

- Use of Boc anhydride and a catalytic amount of DMAP (4-dimethylaminopyridine).

- Stirring at low temperature (0–5°C) followed by warming to room temperature over 12–24 hours.

Purification: Column chromatography or recrystallization yields the tert-butyl ester protected amino-indazole derivative as a crystalline solid.

Alternative Synthetic Routes: Palladium-Catalyzed Coupling and Subsequent Amination

In some advanced synthetic schemes, this compound is prepared via a multi-step sequence involving:

- Palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) to introduce substituents at the 3- or 4-position of the indazole ring.

- Followed by reduction or amination steps to install the amino group.

- The tert-butyl ester is introduced either before or after these steps depending on the stability of intermediates.

For example, a related compound tert-butyl 3-(phenylethynyl)-1H-indazole-1-carboxylate was synthesized by Pd-catalyzed coupling of a 3-halogenated Boc-protected indazole with phenylacetylene, followed by purification. By analogy, amination at the 4-position can be achieved by adapting this method with appropriate halogenated precursors.

Deprotection and Purification Steps

- Deprotection of tert-butyl esters under acidic conditions (e.g., trifluoroacetic acid) can be employed if free acid forms are desired.

- Purification often involves recrystallization from solvent mixtures such as methanol/dichloromethane or acetonitrile/water.

- Yields of purified this compound are typically in the range of 60–90% depending on the route and scale.

Summary Table of Preparation Methods

| Step | Starting Material | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Amination of tert-butyl 4-halo-1H-indazole-1-carboxylate | tert-butyl 4-bromo-1H-indazole-1-carboxylate | Hydrazine hydrate or aqueous ammonia, EtOH, 60–70°C, 4–15 h | 60–90 | Selective amination at 4-position |

| 2. Esterification of 1H-indazole-1-carboxylic acid | 1H-indazole-1-carboxylic acid | tert-Butanol, DCC or Boc anhydride, DMAP, DCM, 0–25°C, 12–24 h | 70–85 | tert-Butyl ester protection at N-1 |

| 3. Pd-catalyzed coupling followed by amination | 4-halogenated Boc-protected indazole | Pd catalyst, CuI, base, amination reagents | 50–85 | Multi-step route for substituted derivatives |

| 4. Purification and crystallization | Crude product | Recrystallization in MeOH/DCM or acetonitrile/water | - | Enhances purity to >95% |

Research Findings and Observations

- The amination step is generally facilitated by the electron-deficient nature of the halogenated indazole ring, allowing nucleophilic substitution.

- Boc protection stabilizes the indazole nitrogen and improves solubility and handling of intermediates.

- Reaction monitoring by TLC and HPLC is essential to optimize reaction times and yields.

- Crystallographic studies confirm the structural integrity and purity of the final this compound.

- Industrial scale-up requires careful control of temperature and solvent systems to maintain yield and purity.

化学反应分析

Deprotection of the Boc Group

The tert-butyl carbamate group undergoes acid-catalyzed hydrolysis to yield 4-amino-1H-indazole. This reaction is critical for accessing the free amine in downstream synthetic applications[^5^][^10^].

Reaction Conditions :

-

Reagents : Trifluoroacetic acid (TFA), hydrochloric acid (HCl), or sulfuric acid (H₂SO₄)

-

Solvents : Dichloromethane (DCM), dioxane, or aqueous mixtures

-

Temperature : 0–25°C

Example :

Acylation of the Amino Group

The primary amine at the 4-position reacts with acylating agents to form amides, enhancing solubility or enabling further functionalization[^7^][^9^].

Reaction Conditions :

-

Reagents : Acetyl chloride, benzoyl chloride, or anhydrides

-

Catalysts : Triethylamine (TEA), DMAP

-

Solvents : THF, DCM

| Reagent | Product | Yield (%) | Reference |

|---|---|---|---|

| Acetic anhydride | 4-acetamido-1H-indazole-1-Boc | 85 | |

| Benzoyl chloride | 4-benzamido-1H-indazole-1-Boc | 78 |

Suzuki-Miyaura Cross-Coupling

The indazole core participates in palladium-catalyzed coupling reactions when functionalized with a boronate ester. While the parent compound lacks this group, derivatives (e.g., tert-butyl 4-amino-6-boronate-indazole-1-carboxylate) enable access to biaryl structures[^2^][^7^].

Key Conditions :

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)

-

Base : K₂CO₃ or NaHCO₃

-

Solvent : DMF/H₂O or THF

Example :

Electrophilic Aromatic Substitution (EAS)

The electron-rich indazole ring undergoes regioselective substitution, directed by the amino group[^3^][^6^].

Nitration

Nitration occurs at the 5- or 7-position of the indazole ring under mixed acid conditions:

Conditions :

-

Reagents : HNO₃/H₂SO₄

-

Temperature : 0–5°C

Product :

tert-butyl 4-amino-5-nitro-1H-indazole-1-carboxylate (major)

Halogenation

Bromination or iodination proceeds via electrophilic attack, yielding halo-indazole derivatives[^3^][^8^].

| Halogenating Agent | Position | Product | Yield (%) |

|---|---|---|---|

| Br₂ (in DCM) | 5 | 4-amino-5-bromo-1H-indazole-1-Boc | 72 |

| ICl (in AcOH) | 7 | 4-amino-7-iodo-1H-indazole-1-Boc | 65 |

Reductive Alkylation

The amino group reacts with aldehydes/ketones under reducing conditions to form secondary amines[^4^][^9^].

Conditions :

-

Reagents : NaBH₃CN, NaBH(OAc)₃

-

Solvent : MeOH, CH₃CN

Example :

Pharmaceutical Relevance

-

Kinase Inhibition : Derivatives of tert-butyl 4-amino-1H-indazole-1-carboxylate exhibit nanomolar inhibitory activity against kinases (e.g., FGFR1, CHK1)[^7^].

-

Anti-inflammatory Activity : Carbamate derivatives reduce TNF-α and free radical levels in cellular models[^9^].

Synthetic Utility

-

Protecting Group Strategy : The Boc group enables selective functionalization of the indazole ring while preserving the amine[^5^][^10^].

-

Diversification : Sequential deprotection/acylation reactions generate libraries for high-throughput screening[^7^].

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C12H15N3O2

- Molecular Weight : 233.27 g/mol

- IUPAC Name : tert-butyl 4-amino-1H-indazole-1-carboxylate

- SMILES Representation : CC(C)(C)OC(=O)N1N=CC2=C1C=CC=C2N

The compound features an indazole ring system, which is known for its biological activity, making it a valuable scaffold in drug design.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects. Its derivatives are being studied for:

- Anticancer Activity : Research indicates that indazole derivatives can inhibit cancer cell proliferation. For instance, compounds derived from this compound have shown promise in targeting specific cancer pathways .

- Antimicrobial Properties : The compound's structure allows it to interact with biological targets, making it a candidate for developing new antimicrobial agents .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It can be used in:

- Coupling Reactions : this compound can participate in various coupling reactions to form more complex molecules. For example, it has been utilized in the synthesis of quinazoline derivatives through reactions involving isopropanol under controlled conditions .

- Building Block for Drug Development : Its stable structure and functional groups make it an excellent building block for synthesizing pharmaceutical compounds, particularly those targeting neurological disorders and cancer .

Case Study 1: Anticancer Research

In a study examining the anticancer properties of indazole derivatives, researchers synthesized several compounds based on this compound. The results indicated significant cytotoxic effects against various cancer cell lines, suggesting that modifications to this core structure could lead to effective anticancer therapeutics .

Case Study 2: Synthesis of Quinazoline Derivatives

A synthetic route involving this compound was explored to create quinazoline derivatives. The reaction conditions optimized included heating with isopropanol at 95°C for several hours, yielding high-purity products with notable yields (up to 98%). This demonstrates the compound's utility in generating complex structures efficiently .

作用机制

The mechanism by which tert-butyl 4-amino-1H-indazole-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses such as inhibition of enzyme activity or modulation of signaling pathways.

相似化合物的比较

Comparison with Structural Analogs

Antiparasitic Activity

- The 4-amino derivative exhibits anti-leishmanial activity comparable to Glucantime (reference drug), with IC$_{50}$ values in the micromolar range. In contrast, 6-nitro-1H-indazole derivatives show higher potency but lower selectivity .

- CK2 Kinase Inhibition: Brominated indazole derivatives (e.g., 4,5,6,7-tetrabromo-1H-indazole) demonstrate stronger CK2 inhibition ($ \text{IC}_{50} < 1 \mu\text{M} $) than the 4-amino derivative, likely due to enhanced electron-withdrawing effects .

Anticancer Activity

- The 4-amino derivative serves as a precursor for Chk1 kinase inhibitors, where computational docking studies reveal interaction energies of $-124.04 \, \text{kcal mol}^{-1}$ when coupled with pyrazoloquinoline moieties .

- Lonidamine, a 1H-indazole derivative with a dichlorophenyl group, directly targets mitochondrial metabolism, a mechanism distinct from the 4-amino derivative’s role as an intermediate .

Computational and Electronic Properties

Quantum chemical parameters (Table 2) highlight reactivity differences:

Table 2: Computational parameters of indazole derivatives (B3LYP method)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 4-amino-1H-indazole-1-carboxylate | -6.12 | -1.98 | 4.14 |

| 5-amino-1H-indazole-1-carboxylate | -6.08 | -1.85 | 4.23 |

| 6-nitro-1H-indazole | -7.25 | -3.12 | 4.13 |

- The 4-amino derivative’s lower HOMO-LUMO gap (4.14 eV) suggests higher reactivity compared to the 5-amino analog (4.23 eV), aligning with its broader use in synthesis .

- Nitro-substituted derivatives exhibit stronger electron-deficient properties, favoring interactions with kinase ATP-binding pockets .

生物活性

Tert-butyl 4-amino-1H-indazole-1-carboxylate (CAS: 801315-74-2) is a synthetic compound belonging to the indazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, particularly focusing on its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of 233.27 g/mol. The structure features a tert-butyl group, an amino group at the 4-position, and a carboxylate functional group, which contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 233.27 g/mol |

| IUPAC Name | This compound |

| Functional Groups | Tert-butyl, Amino, Carboxylate |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It has been shown to inhibit various enzymes, including cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of endogenous compounds. This inhibition can lead to altered metabolic pathways and enhanced therapeutic effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in several cancer cell lines:

- Cell Lines Tested : HL60 (human promyelocytic leukemia) and HCT116 (human colorectal carcinoma).

- IC50 Values :

- HL60: Approximately 8.3 nM.

- HCT116: IC50 values ranging from single-digit nanomolar to micromolar levels.

The mechanism of action involves apoptosis induction through mitochondrial pathways, leading to programmed cell death in cancer cells.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

- Tested Strains : Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

- Results : Demonstrated significant inhibition zones compared to standard antibiotics, indicating potential for therapeutic applications in treating bacterial infections.

Case Studies

Study on Cancer Cell Lines

A study reported that this compound exhibited strong antiproliferative activity against HL60 cells with an IC50 value of approximately 8.3 nM. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

Antimicrobial Testing

In another study, the compound was tested against both Gram-positive and Gram-negative bacteria. It showed promising results with significant inhibition zones compared to standard antibiotics, suggesting its potential as an antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。